![molecular formula C19H17N5O3S B2503813 2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide CAS No. 946254-66-6](/img/structure/B2503813.png)
2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of the compound "2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide" involves a series of reactions starting with 1-naphthyl-2-cyanoacetamide as the key starting material. The process includes cyclocondensation, heterocyclization, and reactions with various reagents to form different heterocyclic compounds. For instance, the reaction of 1-naphthyl-2-cyanoacetamide with sulfanylacetic acid yields a phenylthiazolinone derivative, which can further undergo transformations to produce a range of heterocyclic moieties, including pyrazolo[1,5-a]pyrimidine and 4H-pyrazolo[3,4-d]pyrimidin-4-one .
Molecular Structure Analysis
The molecular structures of the synthesized compounds, including the target compound, are elucidated using spectroscopic data such as Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) both ^1H and ^13C, along with elemental analysis. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core heterocyclic structure .
Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, the aminopyrazole derivative, which is a precursor in the synthesis, can react with dielectrophilic centers, arylidines of malononitrile, and isothiocyanate derivatives to form novel fused pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidin-4-one moieties . These reactions are crucial for the diversification of the core structure and the introduction of pharmacophoric elements that may contribute to biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their structural features and the outcome of the synthetic reactions. The presence of heteroatoms, aromatic systems, and functional groups like amides and thioethers will influence properties such as solubility, melting point, and reactivity. These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate .
Relevant Case Studies
In the context of potential applications, one of the synthesized compounds from a related study showed anticancer activity, with appreciable growth inhibition against several cancer cell lines . This highlights the importance of the structural analysis and synthesis of such compounds, as they can lead to the discovery of new therapeutic agents. The compound "this compound" may also possess similar biological activities, warranting further investigation into its cytotoxic effects.
Scientific Research Applications
Anticancer and Antitumor Activities
- Novel pyridines and pyrazolo[1,5-a]pyrimidines derivatives have demonstrated potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines, suggesting their potential as anticancer agents (Ahmed et al., 2009).
- Pyranotriazolopyrimidines were synthesized and evaluated for their anti-soybean lipoxygenase, anti-xanthine oxidase, and cytotoxic activities. These compounds showed significant cytotoxic activities against various cell lines, highlighting their potential in cancer therapy (Ben Saïd et al., 2016).
- Computational and pharmacological evaluation of heterocyclic derivatives indicated potential toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, supporting their application in cancer treatment and inflammation control (Faheem, 2018).
Antimicrobial Activity
- New heterocyclic compounds incorporating a sulfonamido moiety were synthesized and displayed high antibacterial activities, suggesting their use as antibacterial agents (Azab et al., 2013).
- Some newly synthesized pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives exhibited mild to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Fadda et al., 2015).
properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-9-8-24-17-14(10-20-24)18(27)23-19(22-17)28-11-16(26)21-15-7-3-5-12-4-1-2-6-13(12)15/h1-7,10,25H,8-9,11H2,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMZZXTEOENQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)
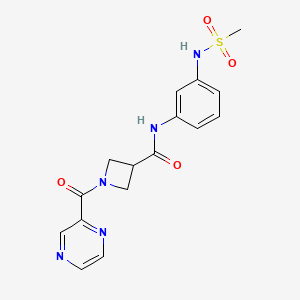
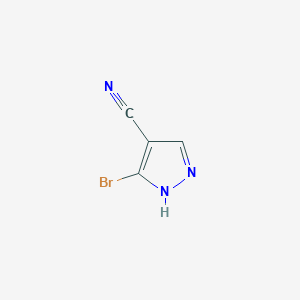
![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)
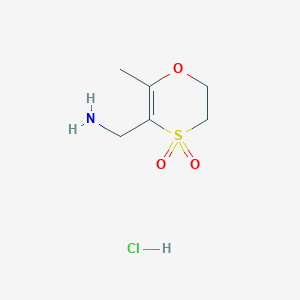
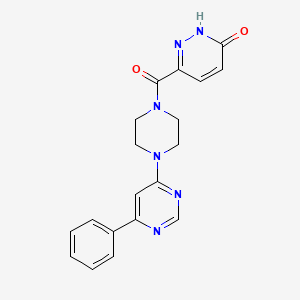

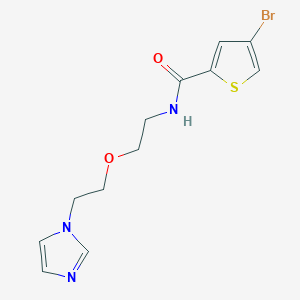
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)


![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)

